VU0415374 - 1266338-03-7

VU0415374

Catalog Number: EVT-286695
CAS Number: 1266338-03-7
Molecular Formula: C20H16ClN3O3
Molecular Weight: 381.81
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VU0415374 is a mGlu4 positive allosteric modulator (PAM).
Overview

VU0415374 is a synthetic compound that has garnered attention in the field of pharmacology, particularly for its potential therapeutic applications. It is classified as a selective antagonist for certain receptors in the central nervous system, which positions it as a candidate for research into various neurological and psychiatric disorders. The compound's unique properties and mechanisms of action make it a subject of interest for further studies.

Source

VU0415374 was developed as part of research efforts to explore new pharmacological agents targeting specific neurotransmitter systems. Its synthesis and characterization have been documented in scientific literature, highlighting its relevance in the context of drug discovery.

Classification

VU0415374 falls under the category of small molecules with potential therapeutic effects. Its classification is primarily based on its action as a receptor antagonist, which suggests its role in modulating neurotransmitter activity.

Synthesis Analysis

Methods

The synthesis of VU0415374 involves a multi-step organic synthesis process. The specific methodologies employed typically include:

  1. Reagent Selection: Utilizing suitable chemical reagents that facilitate the formation of desired functional groups.
  2. Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to enhance yield and purity.
  3. Purification Techniques: Implementing chromatography methods to isolate and purify the final product.

Technical Details

The synthesis may involve reactions such as nucleophilic substitutions or cyclization processes, tailored to construct the compound's specific molecular architecture. Each step requires careful monitoring to ensure that by-products are minimized and that the reaction proceeds efficiently.

Molecular Structure Analysis

Structure

VU0415374 has a defined molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula and structural diagram are critical for understanding how the compound interacts with biological targets.

Data

  • Molecular Formula: CxHyNz (exact values depend on specific structural details).
  • Molecular Weight: Approximately X g/mol (exact value based on empirical data).
  • 3D Structure: Computational modeling techniques can be employed to visualize the spatial arrangement of atoms within the molecule.
Chemical Reactions Analysis

Reactions

VU0415374 can undergo various chemical reactions, including:

  1. Hydrolysis: Involving the breakdown of the compound in the presence of water, which may affect its stability.
  2. Oxidation-Reduction Reactions: These reactions may alter functional groups, impacting biological activity.

Technical Details

The kinetics and thermodynamics of these reactions are essential for predicting how VU0415374 behaves under physiological conditions. Studies often employ spectroscopic techniques to monitor these transformations.

Mechanism of Action

Process

The mechanism of action for VU0415374 primarily involves its interaction with specific receptors in the central nervous system. By binding to these receptors, it modulates neurotransmitter release and signaling pathways associated with various neurological functions.

Data

  • Target Receptors: Specific receptor types that VU0415374 interacts with (e.g., dopamine or serotonin receptors).
  • Biological Pathways: The pathways influenced by receptor antagonism, which can lead to therapeutic effects in conditions such as anxiety or depression.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Solubility characteristics in various solvents (e.g., water, ethanol) are crucial for formulation purposes.
  • Melting Point: A defined melting point range indicates purity and stability.

Chemical Properties

  • Stability: Chemical stability under different environmental conditions (e.g., light, temperature).
  • Reactivity: Reactivity profiles with other compounds or biological systems to assess potential side effects or interactions.
Applications

Scientific Uses

VU0415374 is primarily researched for its potential applications in:

  1. Pharmacology: As a candidate for developing new treatments for psychiatric disorders.
  2. Neuroscience Research: Investigating its effects on neurotransmitter systems provides insights into brain function and disease mechanisms.
  3. Drug Development: Serving as a lead compound in medicinal chemistry efforts aimed at optimizing therapeutic efficacy and safety profiles.
Chemical and Pharmacological Profile of VU0415374

Molecular Characterization and Structural Properties

VU0415374 (chemical name: N-(4-(2-chlorobenzamido)-3-methoxyphenyl)picolinamide) is a small-molecule positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu₄). Its molecular formula is C₂₀H₁₆ClN₃O₃, with a molecular weight of 381.81 g/mol [4]. The compound features a picolinamide group linked to a substituted phenyl ring via an amide bond, with a 2-chlorobenzamide moiety at the para-position and a methoxy group at the meta-position (Figure 1A) [1] [4]. The SMILES notation is O=C(NC1=CC=C(NC(C2=CC=CC=C2Cl)=O)C(OC)=C1)C3=NC=CC=C3, reflecting its planar, aromatic-rich structure [4].

Synthetic routes to VU0415374 involve multi-step organic reactions. Key intermediates include carboxylic acid 18 (derived from aniline precursors via N-Boc protection, nitro reduction, and acylation) and mGlu₂ PAM tether 25 (synthesized via Friedel-Crafts acylation, Mannich reaction, Nazarov cyclization, and Suzuki coupling) [1]. Final coupling of these intermediates using aliphatic diamines yields bivalent ligands incorporating VU0415374 [1].

Table 1: Molecular Properties of VU0415374

PropertyValue
IUPAC NameN-(4-(2-chlorobenzamido)-3-methoxyphenyl)picolinamide
CAS Number1266338-03-7
Molecular FormulaC₂₀H₁₆ClN₃O₃
Exact Mass381.0880 Da
XLogP1.91 (predicted)
Topological Polar Surface Area78.8 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

mGlu₄ Receptor Pharmacology: Positive Allosteric Modulation Mechanisms

VU0415374 binds within the transmembrane domain (TMD) of mGlu₄, acting as a selective positive allosteric modulator. It potentiates glutamate-induced receptor activation by stabilizing active conformations of the receptor’s 7-transmembrane helix bundle [7] [8]. In cell-based assays:

  • Potency: VU0415374 exhibits an EC₅₀ of 2760 nM (42% Glu Max) in GIRK channel thallium flux assays in HEK293 cells expressing mGlu₄ [1].
  • Efficacy: It enhances glutamate’s potency and maximal efficacy (efficacy shift = 11.2-fold in rat mGlu₄) by reducing the energy barrier for orthosteric agonist-induced activation [2] [7].

Mechanistic Insights

VU0415374 occupies the "upper" allosteric pocket within the mGlu₄ TMD, distinct from the "lower" pocket targeted by PAMs like PHCCC. This spatial distinction explains functional differences in heterodimer contexts [8]:

  • In mGlu₄/₄ homodimers, VU0415374 enhances glutamate-induced Gᵢ protein signaling, lowering the EC₅₀ of orthosteric agonists (e.g., L-AP4) [8].
  • In mGlu₂/₄ heterodimers, VU0415374 remains active due to its upper-pocket binding mode, enabling trans-activation from mGlu₄ to the mGlu₂ protomer. In contrast, lower-pocket PAMs (e.g., PHCCC) show no activity in heterodimers [8] [5].

Table 2: Functional Activity of VU0415374 in Receptor Dimers

Receptor ComplexAssay TypeEC₅₀ (nM)Max Efficacy (% Glu Max)
mGlu₄ homomerGIRK thallium flux276042.0
mGlu₂/₄ heterodimerCODA-RET (Gᵢ BRET)Active*PAM activity retained
mGlu₂ homomerGIRK thallium fluxInactiveN/A

*Activity defined as potentiation of L-AP4 response; absolute EC₅₀ not reported* [1] [8].

Selectivity Profiling Across Metabotropic Glutamate Receptor Subtypes

VU0415374 displays >50-fold selectivity for mGlu₄ over other mGlu subtypes:

  • Group III mGlus: Weak activity at mGlu₆ (EC₅₀ >10 µM) and mGlu₈ (minimal potentiation) [3] [9].
  • Group II mGlus: No PAM activity at mGlu₂ or mGlu₃ in calcium mobilization or cAMP assays [2] [7].
  • Group I mGlus: Inactive at mGlu₁ and mGlu₅ at concentrations ≤10 µM [2].

Notably, the photoswitchable analog optogluram (derived from VU0415374 via azologization) retains mGlu₄ PAM activity but exhibits off-target effects at mGlu₆/₈. Second-generation analogs (e.g., optogluram-2) improved selectivity by modifying the picolinamide moiety [3] [9].

Table 3: Selectivity Profile of VU0415374

Receptor SubtypeActivityPotency (EC₅₀ or IC₅₀)
mGlu₄PAM2.76 µM
mGlu₆Weak PAM (off-target)>10 µM
mGlu₈Negligible modulation>10 µM
mGlu₂Inactive>10 µM
mGlu₃Inactive>10 µM
mGlu₁/₅Inactive>10 µM

Heterodimer Implications: VU0415374’s activity at mGlu₂/₄ heterodimers (co-expressed in corticostriatal pathways) underscores its utility in probing Parkinson’s disease pathways, where this heterocomplex modulates neurotransmission [5] [6] [8].

Properties

CAS Number

1266338-03-7

Product Name

VU0415374

IUPAC Name

N-(4-(2-Chlorobenzamido)-3-methoxyphenyl)picolinamide

Molecular Formula

C20H16ClN3O3

Molecular Weight

381.81

InChI

InChI=1S/C20H16ClN3O3/c1-27-18-12-13(23-20(26)17-8-4-5-11-22-17)9-10-16(18)24-19(25)14-6-2-3-7-15(14)21/h2-12H,1H3,(H,23,26)(H,24,25)

InChI Key

RZZCVJKQCRSTKD-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(NC(C2=CC=CC=C2Cl)=O)C(OC)=C1)C3=NC=CC=C3

Solubility

Soluble in DMSO

Synonyms

VU0415374; VU-0415374; VU 0415374;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.